molecular formula C12H13N5O2S B3493429 N-cyclopropyl-2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide

N-cyclopropyl-2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No.: B3493429
M. Wt: 291.33 g/mol
InChI Key: JODQKERJFRDWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide is a compound that features a tetrazole ring, a hydroxyphenyl group, and a cyclopropyl group The tetrazole ring is a five-membered ring containing four nitrogen atoms, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide typically involves the formation of the tetrazole ring through a [2+3]-cycloaddition reaction between a nitrile and an azide This reaction is often carried out under mild conditions using a solvent such as acetonitrile and a catalyst like copper(I) chloride The hydroxyphenyl group can be introduced through a substitution reaction, where a suitable phenol derivative reacts with the tetrazole intermediate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of non-toxic reagents, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The tetrazole ring can be reduced to form an amine derivative.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-cyclopropyl-2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to active sites on enzymes or receptors. This binding can inhibit the activity of the enzyme or receptor, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide is unique due to its combination of a tetrazole ring, a hydroxyphenyl group, and a cyclopropyl group. This combination imparts specific chemical and biological properties that make it suitable for a wide range of applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-cyclopropyl-2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c18-10-3-1-2-9(6-10)17-12(14-15-16-17)20-7-11(19)13-8-4-5-8/h1-3,6,8,18H,4-5,7H2,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODQKERJFRDWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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